
Urea, N-(4-butylphenyl)-N'-(2-chloroethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N-(4-butylphenyl)-N’-(2-chloroethyl)- is an organic compound that belongs to the class of ureas This compound features a urea backbone substituted with a 4-butylphenyl group and a 2-chloroethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-(4-butylphenyl)-N’-(2-chloroethyl)- typically involves the reaction of 4-butylaniline with 2-chloroethyl isocyanate. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Preparation of 4-butylaniline by the reduction of 4-nitrobutylbenzene.
Step 2: Reaction of 4-butylaniline with 2-chloroethyl isocyanate to form Urea, N-(4-butylphenyl)-N’-(2-chloroethyl)-.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions may target the chloroethyl group, potentially converting it to an ethyl group.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the butyl group.
Reduction: Ethyl-substituted urea derivatives.
Substitution: Various substituted urea compounds depending on the nucleophile used.
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine:
- Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry:
- Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Urea, N-(4-butylphenyl)-N’-(2-chloroethyl)- exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Similar Compounds:
- Urea, N-(4-methylphenyl)-N’-(2-chloroethyl)-
- Urea, N-(4-ethylphenyl)-N’-(2-chloroethyl)-
- Urea, N-(4-butylphenyl)-N’-(2-bromoethyl)-
Comparison:
- Urea, N-(4-butylphenyl)-N’-(2-chloroethyl)- is unique due to the presence of both a butyl group and a chloroethyl group, which confer distinct chemical reactivity and biological activity.
- Compared to its methyl and ethyl analogs, the butyl group provides increased hydrophobicity, potentially affecting its solubility and interaction with biological targets.
- The chloroethyl group is more reactive than the bromoethyl group, making it more suitable for certain chemical transformations.
Eigenschaften
| 113849-19-7 | |
Molekularformel |
C13H19ClN2O |
Molekulargewicht |
254.75 g/mol |
IUPAC-Name |
1-(4-butylphenyl)-3-(2-chloroethyl)urea |
InChI |
InChI=1S/C13H19ClN2O/c1-2-3-4-11-5-7-12(8-6-11)16-13(17)15-10-9-14/h5-8H,2-4,9-10H2,1H3,(H2,15,16,17) |
InChI-Schlüssel |
AXBTTYKMEHZMOL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)NC(=O)NCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


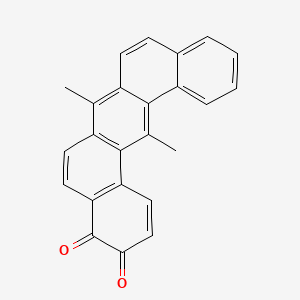
acetate](/img/structure/B14310976.png)
![2,4,9-Trimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/no-structure.png)
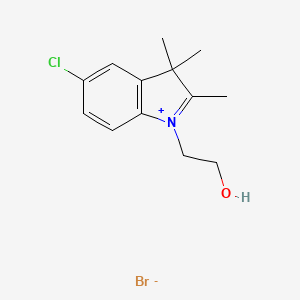
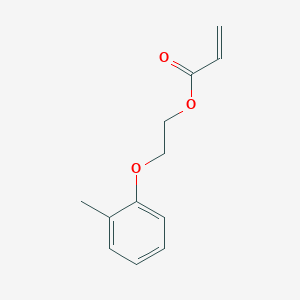
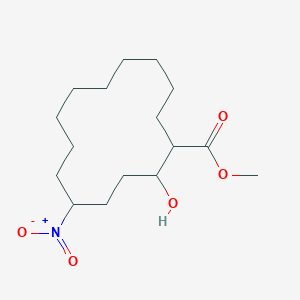
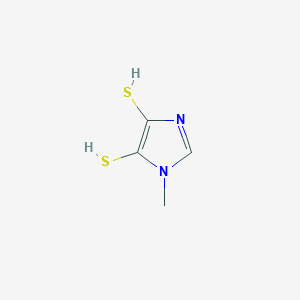
![6-{[([1,1'-Biphenyl]-4-yl)oxy]methyl}-1-hydroxy-4-methylpyridin-2(1H)-one](/img/structure/B14311033.png)

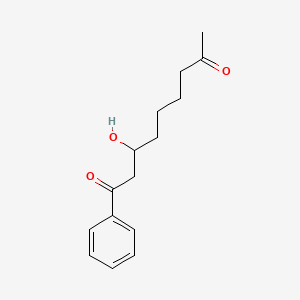
![Methyl 6,7-dimethylspiro[2.5]octa-4,6-diene-4-carboxylate](/img/structure/B14311063.png)

